Phosphonic acid, phenyl-, bis(oxiranylmethyl) ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

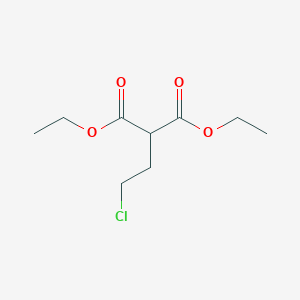

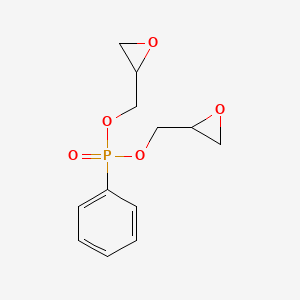

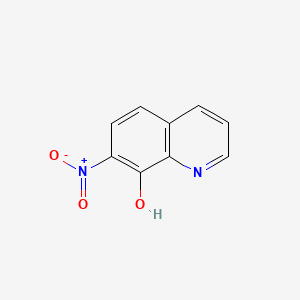

Phosphonic acid, phenyl-, bis(oxiranylmethyl) ester is a chemical compound with the molecular formula C12H15O5P . It is a phenyl-based organophosphorus compound and is commonly used as a chemical intermediate in the production of various industrial products . This chemical is characterized by its two oxirane functional groups, also known as epoxy groups, which makes it suitable for use as a cross-linking agent in polymer production .

Synthesis Analysis

Phosphonic acids are rapidly and conveniently prepared from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . This method, introduced originally by McKenna, has long been favored due to its convenience, high yields, very mild conditions, and chemoselectivity .Molecular Structure Analysis

The molecular structure of this compound is characterized by its two oxirane functional groups . The molecular formula is C12H15O5P .Chemical Reactions Analysis

Phosphonic acids are rapidly and conveniently prepared from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . This method, introduced originally by McKenna, has long been favored due to its convenience, high yields, very mild conditions, and chemoselectivity .Mechanism of Action

Future Directions

The future directions of Phosphonic acid, phenyl-, bis(oxiranylmethyl) ester research could involve exploring its potential applications in various industrial products . Additionally, the Microwave-Accelerated McKenna Synthesis of Phosphonic Acids could be further investigated for its potential to dramatically accelerate quantitative silyldealkylation compared to traditional methods .

Properties

| 18795-26-1 | |

Molecular Formula |

C12H15O5P |

Molecular Weight |

270.22 g/mol |

IUPAC Name |

2-[[oxiran-2-ylmethoxy(phenyl)phosphoryl]oxymethyl]oxirane |

InChI |

InChI=1S/C12H15O5P/c13-18(16-8-10-6-14-10,17-9-11-7-15-11)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2 |

InChI Key |

KQCDNTFMEXGZKZ-UHFFFAOYSA-N |

SMILES |

C1C(O1)COP(=O)(C2=CC=CC=C2)OCC3CO3 |

Canonical SMILES |

C1C(O1)COP(=O)(C2=CC=CC=C2)OCC3CO3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-3,4-diamine, 4'-chloro-](/img/structure/B3187991.png)